Acide 3-chlorobutyrique

Vue d'ensemble

Description

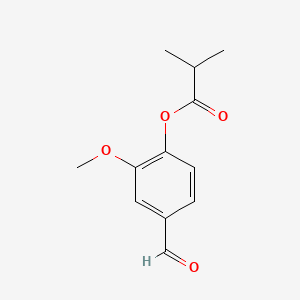

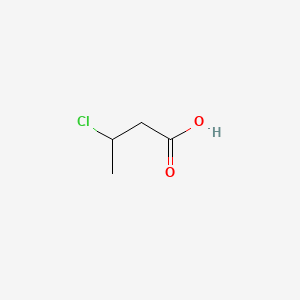

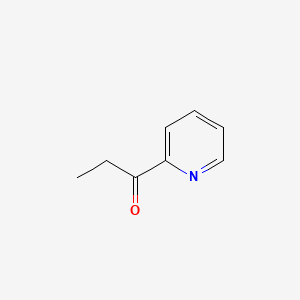

3-Chlorobutyric acid, also known as Butanoic acid, 3-chloro-, β-Chlorobutyric acid, 3-Chlorobutanoic acid, and beta-Chlorobutyric acid , is a chemical compound with the molecular formula C4H7ClO2 . It has a molecular weight of 122.550 Da .

Molecular Structure Analysis

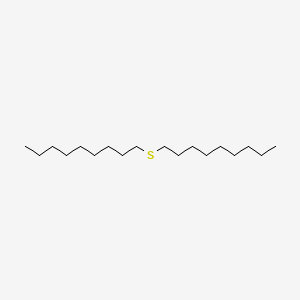

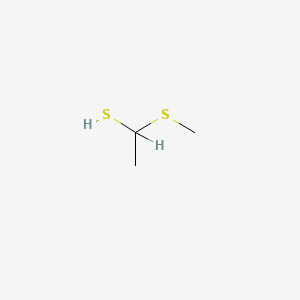

The molecular structure of 3-Chlorobutyric acid consists of 4 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

3-Chlorobutyric acid has a density of 1.2±0.1 g/cm3, a boiling point of 191.4±13.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 47.1±6.0 kJ/mol and a flash point of 69.5±19.8 °C . The index of refraction is 1.447, and the molar refractivity is 27.0±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Applications De Recherche Scientifique

Médecine : Synthèse de produits pharmaceutiques

L'acide 3-chlorobutyrique est utilisé dans la synthèse de divers composés pharmaceutiques. Sa réactivité due au groupe chloro en fait un intermédiaire précieux dans la production d'analogues de l'acide gamma-aminobutyrique (GABA), qui sont importants dans le traitement des troubles neurologiques tels que l'épilepsie et l'anxiété .

Agriculture : Régulateurs de croissance des plantes

En agriculture, l'this compound peut être utilisé pour synthétiser des régulateurs de croissance des plantes. Ces composés peuvent modifier les schémas de croissance des plantes, améliorant potentiellement les rendements des cultures et la résistance aux ravageurs .

Science des matériaux : Synthèse de polymères

Le composé trouve une application dans la science des matériaux, en particulier dans la synthèse de polymères. Il peut agir comme un monomère ou un modificateur pour introduire des chaînes latérales chlorées, ce qui peut modifier les propriétés physiques des polymères, telles que leur stabilité thermique et leur solubilité .

Chimie industrielle : Bloc de construction chimique

L'this compound sert de bloc de construction en chimie industrielle pour la production d'une large gamme de produits chimiques. Ses produits dérivés sont utilisés dans la fabrication de solvants, de plastifiant et d'autres produits chimiques industriels .

Science de l'environnement : Réactif analytique

En science de l'environnement, l'this compound peut être utilisé comme réactif analytique pour la détection de polluants chimiques. Ses propriétés permettent la création d'essais sensibles qui peuvent détecter des traces de contaminants environnementaux .

Biochimie : Études d'inhibition enzymatique

En biochimie, l'this compound est utilisé dans les études d'inhibition enzymatique pour comprendre le mécanisme d'action de diverses enzymes. Cela peut fournir des informations sur les voies métaboliques et aider à la conception d'inhibiteurs à des fins thérapeutiques .

Pharmacologie : Recherche sur le métabolisme des médicaments

En pharmacologie, les chercheurs utilisent l'this compound pour étudier le métabolisme des médicaments. Il peut être utilisé pour synthétiser des métabolites de médicaments, aidant à comprendre leur pharmacocinétique et leur pharmacodynamique .

Recherche en chimie : Synthèse organique

Enfin, dans la recherche en chimie, l'this compound est un réactif polyvalent en synthèse organique. Il est utilisé pour introduire des fonctionnalités chloro dans les molécules organiques, ce qui est une étape cruciale dans la synthèse de nombreux composés organiques .

Safety and Hazards

3-Chlorobutyric acid is a questionable carcinogen with experimental tumorigenic data . It causes burns (Risk Statement 34) and emits toxic fumes of Cl− when heated to decomposition . In case of contact with eyes, it’s advised to rinse immediately with plenty of water and seek medical advice (Safety Statement 26) .

Mécanisme D'action

Target of Action

The primary targets of 3-Chlorobutyric acid are not well-documented in the literature. This compound is a derivative of butyric acid, which is known to interact with various enzymes and receptors in the body. The specific targets of 3-chlorobutyric acid may differ due to the presence of the chlorine atom .

Mode of Action

As a chlorinated derivative of butyric acid, it may share some of the biological activities of butyric acid, such as inhibition of histone deacetylases, but the chlorine atom could also confer unique properties .

Pharmacokinetics

The bioavailability of 3-Chlorobutyric acid is also unknown .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .

Propriétés

IUPAC Name |

3-chlorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEMVPPCXNTVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883783 | |

| Record name | Butanoic acid, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1951-12-8 | |

| Record name | 3-Chlorobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLOROBUTYRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 3-chlorobutyric acid be degraded by bacteria, and if so, how?

A2: Yes, certain bacteria can utilize 3-chlorobutyric acid as a sole carbon source for growth. Research has shown that a strain of Rhodococcus sp. can degrade 3-chlorobutyric acid by removing the chlorine atom through the action of a dehalogenase enzyme. This enzyme specifically acts on chlorinated aliphatic acids with the halogen in the β-position. [] Another study isolated Bacillus cereus WH2 which was able to degrade 97% of a related compound, 3-chloropropionic acid, within 36 hours. This bacterium utilizes a novel β-specific dehalogenase enzyme. []

Q2: Are there any potential applications of 3-chlorobutyric acid in organic synthesis?

A3: Yes, 3-chlorobutyric acid can serve as a useful building block in organic synthesis. For example, it can be converted into other valuable compounds, as demonstrated by its reaction with thionyl chloride in the presence of zinc chloride. This reaction leads to the production of oligomers containing 3-chlorobutyric acid and 3-hydroxybutyryl chloride residues, highlighting its potential for generating chlorine-containing oligomers. [] Another study describes the use of 3-chlorobutyric acid as a starting material in the synthesis of clevidipine butyrate, a pharmaceutical compound. []

Q3: Has 3-chlorobutyric acid been investigated for its potential to induce lung tumors?

A4: Yes, research has explored the tumorigenic potential of various organohalides, including 3-chlorobutyric acid, in strain A mice. While not as potent as some other compounds tested, 3-chlorobutyric acid was categorized as a "borderline tumorigenic compound" in this particular study, indicating the need for further investigation into its potential carcinogenicity. []

Q4: Are there any known concerns regarding the environmental impact of 3-chlorobutyric acid?

A4: While the provided research papers do not directly address the environmental impact of 3-chlorobutyric acid, its use as a building block in organic synthesis and its potential for bacterial degradation raise questions about its fate and effects in the environment. Further research is needed to evaluate its ecotoxicological profile and develop strategies for its safe handling, use, and disposal.

Q5: What alternatives to traditional chemical synthesis exist for producing derivatives of 3-chlorobutyric acid?

A6: The research highlights the potential for using biocatalytic approaches, such as employing bacterial dehalogenases, to generate specific derivatives of 3-chlorobutyric acid. These enzymatic methods offer advantages in terms of selectivity, environmental friendliness, and potential for producing specific isomers. Further research into identifying and optimizing such biocatalytic pathways could lead to more sustainable and efficient production methods. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-2-acetyloxy-3-ethoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1584178.png)

![(2R,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1584179.png)